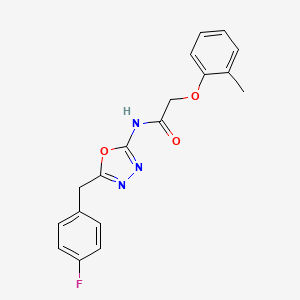
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on current research findings, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring linked to an o-tolyloxy acetamide moiety and a 4-fluorobenzyl substituent. Its molecular formula is C15H14FN3O2 with a molecular weight of approximately 325.3 g/mol. The presence of the fluorine atom enhances its lipophilicity and bioavailability, potentially increasing its efficacy as a therapeutic agent .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds in the oxadiazole family often exhibit inhibitory effects on enzymes involved in disease processes. Preliminary studies suggest that this compound may inhibit specific enzymes that play critical roles in cancer progression and microbial resistance .
- Receptor Binding : It has been shown to interact with receptors associated with neurotransmission and cell signaling pathways. This may contribute to its potential antidepressant activity through modulation of serotonin receptors .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Similar oxadiazole derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
Anticancer Properties
Research indicates that compounds with oxadiazole structures possess anticancer activity. For instance, derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study highlighted that similar compounds exhibited IC50 values below 10 µM against certain cancer types .
Antidepressant Effects
In vivo studies utilizing the forced swimming test (FST) model have indicated potential antidepressant effects for oxadiazole derivatives. One compound demonstrated a significant decrease in immobility duration comparable to fluoxetine, suggesting that this compound could also possess similar properties .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains 1,3,4-oxadiazole ring and fluorobenzyl group | Antimicrobial, Anticancer |
| N-(4-fluorobenzyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Pyridine substituent | Antimicrobial |
| 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amines | Thiourea derivatives | Anticancer |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of compounds related to this compound:
- Anticancer Study : A study involving structurally similar oxadiazoles found that certain derivatives exhibited potent telomerase inhibition with IC50 values lower than 1 µM. This suggests a promising pathway for developing new anticancer agents based on this scaffold .
- Antidepressant Activity : In another investigation using the FST model, selected compounds showed significant antidepressant-like effects comparable to established medications like fluoxetine. The study emphasized the importance of structural modifications in enhancing pharmacological efficacy .
Propriétés
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-4-2-3-5-15(12)24-11-16(23)20-18-22-21-17(25-18)10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLWFFFAZSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














